ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate;hydrochloride
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Overview
Description
Ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate;hydrochloride is a compound that belongs to the class of heterostilbene derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group and a styryl group containing two methoxy substituents on the phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone intermediate. This intermediate then undergoes a cyclization reaction with 2-aminopyridine under acidic conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A similar heterostilbene derivative with a different core structure.
Indole Derivatives: Compounds containing the indole moiety, which also exhibit diverse biological activities.
Uniqueness
Ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and styryl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.ClH/c1-4-23-18(20)15-7-5-6-14(19-15)10-8-13-9-11-16(21-2)17(12-13)22-3;/h5-12H,4H2,1-3H3;1H/b10-8+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIROUKBCFMHIQ-VRTOBVRTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C=CC2=CC(=C(C=C2)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC(=N1)/C=C/C2=CC(=C(C=C2)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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